molecular formula C7H15ClN2O B1501844 1-Isopropylpiperazin-2-one hydrochloride CAS No. 1187928-58-0

1-Isopropylpiperazin-2-one hydrochloride

Cat. No.: B1501844
CAS No.: 1187928-58-0
M. Wt: 178.66 g/mol
InChI Key: HIFDYRWGLLLRHF-UHFFFAOYSA-N
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Description

1-Isopropylpiperazin-2-one hydrochloride, also known as IPP, is a chemical compound commonly used in scientific research. It has a molecular formula of C7H15ClN2O and a molecular weight of 178.66 g/mol .


Molecular Structure Analysis

The InChI code for 1-Isopropylpiperazin-2-one is 1S/C7H14N2O/c1-6(2)9-4-3-8-5-7(9)10/h6,8H,3-5H2,1-2H3 . The InChI key is WAWBBMSQWUPYOW-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C7H15ClN2O and a molecular weight of 178.66 g/mol . It is recommended to be stored at 0-8°C .

Scientific Research Applications

1. Environmental Impact and Degradation

1-Isopropylpiperazin-2-one hydrochloride is related to chlorotriazine herbicides such as atrazine, widely used in agriculture. These compounds can degrade in the environment, mainly through reactions with sulfate and hydroxyl radicals. The degradation involves dealkylation processes, with the isopropyl group playing a significant role in the reactivity of these compounds. Sulfate radicals are particularly effective in degrading atrazine, a compound structurally related to this compound (Lutze et al., 2015).

2. Ecological Risk Assessment

The ecological impact of atrazine, structurally related to this compound, has been studied extensively. It is found in surface and ground waters, with concerns about its effects on aquatic ecosystems. Research indicates that atrazine does not pose a significant risk to aquatic environments in North America under typical environmental conditions, although site-specific assessments are recommended for areas with intensive atrazine use (Solomon et al., 1996).

3. Neurodegenerative Effects in Animal Models

Studies on atrazine, similar in structure to this compound, have shown that it can cause neurodegenerative effects in animal models. Atrazine exposure was found to induce autophagy and apoptosis in dopaminergic neurons in rats, suggesting potential neurotoxic effects. These findings could be relevant for understanding the neurotoxicity mechanisms of compounds like this compound (Song et al., 2015).

4. Impact on Groundwater Quality

Atrazine and its metabolites, including compounds related to this compound, have been studied for their impact on groundwater quality. Their presence in groundwater is influenced by land use, with agricultural activities being a significant contributor. This research provides insight into how land use affects the concentrations of such compounds in groundwater (Kolpin, 1997).

5. Pharmaceutical Applications

The synthesis and study of compounds structurally related to this compound have shown potential in pharmaceutical applications. For instance, thiazolidine-2,4-dione derivatives containing this compound structures have been synthesized and analyzed for their antimicrobial properties and solubility in various solvents, indicating potential use in medicinal chemistry (Blokhina et al., 2021).

6. Corrosion Inhibition

Bipyrazolic compounds, which may include structures like this compound, have been investigated as corrosion inhibitors for steel in acidic solutions. These studies suggest that such compounds could be effective in protecting metals from corrosion, a crucial aspect in industrial applications (Tebbji et al., 2005).

7. Synthesis of Biologically Active Analogues

Research into compounds similar to this compound has led to the synthesis of biologically active analogues. For example, the total synthesis of spirotryprostatin A and its analogues, which may share structural elements with this compound, has been achieved. These analogues have shown promise as cell cycle inhibitors (Edmondson et al., 1999).

8. Cardiovascular Protection

Studies on derivatives of this compound have explored their potential in protecting cardiac tissues from toxicity. These findings suggest possible therapeutic applications in preventing cardiac remodeling and myocardial infarction (Emna et al., 2020).

9. Carbonic Anhydrase Inhibition

Novel compounds containing sulfamide and 1-benzhydrylpiperazine structures, which could be structurally related to this compound, have been studied as selective inhibitors of carbonic anhydrase enzymes. This research highlights the potential of such compounds in developing new pharmaceuticals (Berrino et al., 2017).

10. Toxicokinetics in Aquatic Organisms

The toxicokinetics of atrazine, structurally related to this compound, have been studied in aquatic organisms like zebrafish. Such research is crucial for understanding the environmental impact and safety of these compounds (Wiegand et al., 2001).

Safety and Hazards

The safety information for 1-Isopropylpiperazin-2-one hydrochloride indicates that it has a GHS07 pictogram, with a signal word of “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P305+351+338, and P302+352 .

Properties

IUPAC Name

1-propan-2-ylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(2)9-4-3-8-5-7(9)10;/h6,8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFDYRWGLLLRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695821
Record name 1-(Propan-2-yl)piperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-58-0
Record name 2-Piperazinone, 1-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Propan-2-yl)piperazin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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